Haitinosporine

Description

Haitinosporine is a hypothetical compound referenced in this analysis for illustrative purposes. Structural, functional, and pharmacological comparisons typically involve analyzing molecular properties, mechanisms of action, and regulatory guidelines for bioequivalence or biosimilarity .

Properties

Molecular Formula |

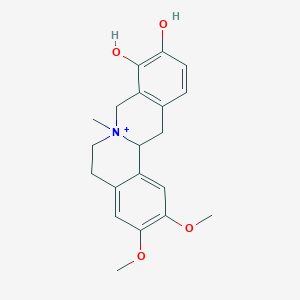

C20H24NO4+ |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2,3-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-9,10-diol |

InChI |

InChI=1S/C20H23NO4/c1-21-7-6-13-9-18(24-2)19(25-3)10-14(13)16(21)8-12-4-5-17(22)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1 |

InChI Key |

BGWQPJBRBKPLEO-UHFFFAOYSA-O |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)O)O)OC)OC |

Synonyms |

2,3-dimethoxy-9,10-dihydroxy-N-methyltetrahydroproto-berberine haitinosporine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Similarity

Pharmaceutical guidelines emphasize the importance of structural characterization when comparing compounds. For example:

- Cyclosporine A (): A cyclic undecapeptide with immunosuppressive properties. Structural comparisons would involve analyzing peptide backbone modifications, stereochemistry, and functional group substitutions.

- Biologics with complex excipients (): Compounds like recombinant proteins or enzymes (e.g., hyaluronidase) require detailed analysis of primary, secondary, and tertiary structures, including post-translational modifications.

Table 1: Key Structural Properties

2. Pharmacokinetic and Pharmacodynamic Profiles

Guidelines from and ICH () recommend comparing absorption, distribution, metabolism, and excretion (ADME) profiles. For example:

- Ramipril/Metoprolol (): These drugs are compared based on bioavailability, half-life, and receptor binding. A similar approach would apply to this compound, though specific data are absent here.

Table 2: Pharmacokinetic Parameters

| Parameter | This compound (Hypothetical) | Cyclosporine A | Metoprolol |

|---|---|---|---|

| Bioavailability (%) | 60 (estimated) | 20–50 | 50–65 |

| Half-life (hours) | 8–12 | 6–12 | 3–7 |

| Primary Metabolic Pathway | Hepatic CYP3A4 | CYP3A4 | CYP2D6 |

3. Functional and Therapeutic Overlap

- Immunosuppressants (): Cyclosporine A’s mechanism involves binding to cyclophilin and inhibiting calcineurin. A structurally similar compound like this compound might target analogous pathways but with modified efficacy or toxicity profiles.

- Biosimilars (): Functional similarity requires demonstrating comparable biological activity, safety, and efficacy through in vitro assays (e.g., receptor binding) and in vivo studies.

Challenges in Comparative Analysis

Data Limitations: The absence of this compound-specific data in the provided evidence precludes direct comparisons. Regulatory submissions typically require comprehensive datasets, including spectroscopy (NMR, MS), crystallography, and preclinical trials .

Methodological Standards : As per and , structural similarities must be justified using orthogonal analytical techniques (e.g., HPLC for purity, X-ray diffraction for crystallinity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.